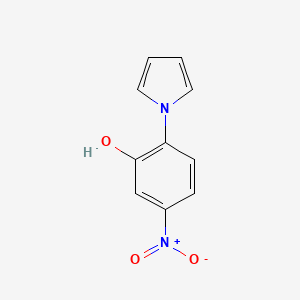5-nitro-2-(1H-pyrrol-1-yl)phenol
CAS No.: 106981-64-0
Cat. No.: VC6316120
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 106981-64-0 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.185 |
| IUPAC Name | 5-nitro-2-pyrrol-1-ylphenol |
| Standard InChI | InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H |
| Standard InChI Key | DZDJALIVRCUNIY-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Features
Structural Characterization
The benzene ring’s substitution pattern creates distinct electronic effects:
-
The hydroxyl group activates the ring for electrophilic substitution at ortho/para positions.
-
The nitro group deactivates the ring, directing further substitutions meta to itself.
-
The pyrrole ring, an electron-rich heterocycle, may participate in π-π stacking or hydrogen bonding .
Table 1: Key Structural Features
| Feature | Position | Electronic Effect |
|---|---|---|
| Hydroxyl (-OH) | 1 | Activating, ortho/para-directing |
| 1H-Pyrrol-1-yl | 2 | Activating, ortho/para-directing |
| Nitro (-NO₂) | 5 | Deactivating, meta-directing |
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While direct synthesis data for 5-nitro-2-(1H-pyrrol-1-yl)phenol is unavailable, analogous compounds suggest two plausible pathways:
Route 1: Sequential Functionalization
-
Pyrrole Introduction:
-
Nitration:
Route 2: Multi-Component Reaction
-
A one-pot approach involving:
Table 2: Synthetic Challenges and Solutions
| Challenge | Strategy |
|---|---|
| Competing directing groups | Use protecting groups (e.g., acetylation of -OH) |
| Regioselectivity in nitration | Low-temperature nitration (0–5°C) |
| Purification | Column chromatography or crystallization |
Physicochemical Properties
Physical State and Solubility
-
State: Likely a crystalline solid (inferred from similar nitro-phenols ).
-
Melting Point: Estimated 180–200°C (based on 2-(1H-pyrrol-1-yl)phenol derivatives ).
-
Solubility:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume